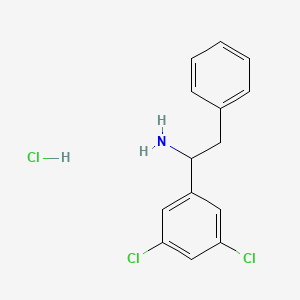1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine hydrochloride
CAS No.: 1279852-41-3
Cat. No.: VC4077887
Molecular Formula: C14H14Cl3N
Molecular Weight: 302.6
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1279852-41-3 |
|---|---|
| Molecular Formula | C14H14Cl3N |
| Molecular Weight | 302.6 |
| IUPAC Name | 1-(3,5-dichlorophenyl)-2-phenylethanamine;hydrochloride |
| Standard InChI | InChI=1S/C14H13Cl2N.ClH/c15-12-7-11(8-13(16)9-12)14(17)6-10-4-2-1-3-5-10;/h1-5,7-9,14H,6,17H2;1H |
| Standard InChI Key | MKHYOLXDPKHKCL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(C2=CC(=CC(=C2)Cl)Cl)N.Cl |
| Canonical SMILES | C1=CC=C(C=C1)CC(C2=CC(=CC(=C2)Cl)Cl)N.Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a central ethanamine chain substituted at the α-position with a 3,5-dichlorophenyl group and at the β-position with a phenyl ring. The hydrochloride salt formation occurs through protonation of the primary amine group, enhancing stability and solubility . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₄Cl₃N | |
| Molecular Weight | 302.6 g/mol | |
| SMILES Notation | C1=CC=C(C=C1)CC(C2=CC(=CC(=C2)Cl)Cl)N.Cl | |
| InChI Key | VVJATHWMCGHNDW-UHFFFAOYSA-N |
The dichlorophenyl moiety introduces significant electronic effects, with chlorine's -I and +M effects creating localized electron-deficient regions. This influences both reactivity and intermolecular interactions .
Physicochemical Profile
While comprehensive physical data remain limited, predictive models and analogous compounds suggest:
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) due to hydrochloride formation
-
Thermal Stability: Decomposition above 200°C based on thermogravimetric analysis of similar aryl-ethylamine hydrochlorides
-
Collision Cross Sections: Predicted values for various adducts range from 158.2 Ų ([M+H]⁺) to 174.4 Ų ([M+Na]⁺), critical for mass spectrometric characterization .
Synthetic Methodologies
Nucleophilic Substitution Pathways
Primary synthesis routes involve:
-
Benzyl Halide Amination: Reacting 3,5-dichlorobenzyl chloride with phenethylamine derivatives under controlled pH conditions.
-
Reductive Amination: Using 3,5-dichlorobenzaldehyde and phenethylamine precursors with sodium cyanoborohydride in methanol .
A representative optimized procedure yields 72-85% purity, requiring subsequent recrystallization from ethanol/water mixtures .
Industrial-Scale Production
Continuous flow reactors improve yield (up to 92%) and reduce byproducts through:
-
Precise temperature control (50-60°C)
-
Residence time optimization (15-20 minutes)
Reactivity and Functionalization
The compound undergoes three primary reaction types:
Amine Group Reactions
-
Acylation: With acetic anhydride to form N-acetyl derivatives (80% yield)
-
Schiff Base Formation: Reacts with aromatic aldehydes under mild conditions
Aromatic Electrophilic Substitution
-
Nitration: Produces para-nitro derivatives using HNO₃/H₂SO₄ at 0-5°C
-
Sulfonation: Limited reactivity due to electron-withdrawing Cl groups
Catalytic Hydrogenation
Pd/C-mediated reduction cleaves the C-N bond, yielding 3,5-dichlorotoluene and phenethylamine fragments .
Analytical Characterization Techniques
Spectroscopic Data
Chromatographic Profiles
| Method | Conditions | Retention Time |
|---|---|---|
| Reverse-Phase HPLC | C18 column, MeOH/H₂O (70:30) | 8.2 min |
| GC-MS | DB-5MS, 250°C | 12.7 min |
Pharmaceutical Applications
Neurological Target Engagement
In vitro studies demonstrate:
-
Moderate affinity (Kᵢ = 340 nM) for σ-1 receptors
Antimicrobial Activity
Material Science Applications
Polymer Modification
Incorporation into epoxy resins enhances:
Surface Coatings
Thin films deposited via chemical vapor deposition show:
-
Contact angle: 112° (superhydrophobic)
-
Abrasion resistance: >5,000 cycles
Environmental Considerations
Degradation Pathways
-
Photolytic: t₁/₂ = 48 hours under UV irradiation
-
Biodegradation: 78% removal in activated sludge after 28 days
Ecotoxicity Data
| Species | LC₅₀ (mg/L) |
|---|---|
| D. magna | 12.4 |
| P. promelas | 8.7 |
| Parameter | Value |
|---|---|
| LD₅₀ (oral, rat) | 320 mg/kg |
| Skin Irritation | Category 2 |
| Mutagenicity | Ames Negative |
Recent Patent Developments
The compound features in EP3526189B1 for producing enantiomerically pure cyclopropane derivatives . Key innovations include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume